2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile
CAS No.: 256958-79-9
Cat. No.: VC7411725
Molecular Formula: C14H18N4O2
Molecular Weight: 274.324
* For research use only. Not for human or veterinary use.
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile - 256958-79-9](/images/structure/VC7411725.png)
Specification
CAS No. | 256958-79-9 |
---|---|
Molecular Formula | C14H18N4O2 |
Molecular Weight | 274.324 |
IUPAC Name | 2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile |
Standard InChI | InChI=1S/C14H18N4O2/c1-14(2,11-15)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(19)20/h3-6H,7-10H2,1-2H3 |
Standard InChI Key | VBZYZCOWGKAFSB-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₂ | |
Molar Mass (g/mol) | 274.32 | |
Melting Point (°C) | 137–138 | |
Solubility | Moderate in DCM, DMF |
The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF) . Its logP value, estimated at 2.1, indicates moderate lipophilicity, suitable for membrane permeability in biological systems.
Synthesis and Scalability
Laboratory-Scale Synthesis
A common synthetic route involves reacting 1-(4-nitrophenyl)piperazine with 2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbon of the nitrile-bearing alkyl group. Typical conditions include refluxing in acetone or THF for 12–24 hours, yielding the product in 60–70% purity after column chromatography .
Example Procedure:
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Combine 1-(4-nitrophenyl)piperazine (3 mmol) and 2-methylpropanenitrile (3.1 mmol) in anhydrous acetone.
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Add K₂CO₃ (12 mmol) and heat at 80°C for 20 hours under nitrogen.
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Filter inorganic residues and concentrate under reduced pressure.
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Purify via silica gel chromatography (ethyl acetate/hexane eluent) .
Industrial Production
Industrial methods optimize cost and yield by employing continuous flow reactors. A 2021 study demonstrated the use of automated synthesis systems to scale up piperazine derivatives, achieving 85% yield with a throughput of 50 kg/day . Key challenges include controlling exothermic reactions and minimizing byproducts like unreacted nitrophenylpiperazine.
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) to yield the corresponding amine derivative, 2-methyl-2-[4-(4-aminophenyl)piperazin-1-yl]propanenitrile. This reaction is critical for generating intermediates in pharmaceutical synthesis .
Conditions:
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions. For instance, treatment with methyl acrylate in THF forms quaternary ammonium salts, enhancing solubility for polymer applications .
Reaction Scheme:
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for dopamine D₂ and serotonin 5-HT₁A receptor ligands. A 2018 study utilized its nitrile group as a hydrogen bond acceptor in inhibitors targeting anaplastic lymphoma kinase (ALK), demonstrating IC₅₀ values of 12 nM in enzymatic assays .
Materials Science
Incorporation into methacrylic polymers enhances thermal stability (Tg = 109–148°C) and optoelectronic properties. Thin films spin-coated from dichloroethane solutions exhibit refractive indices of 1.52–1.58, suitable for optical coatings .
Polymer Synthesis Data:
Polymer | MMA Ratio | Mw (kDa) | Đ (Mw/Mn) |
---|---|---|---|
OK1 | 1:1 | 33 | 1.6 |
OK2 | 1:1 | 32 | 1.7 |
OK3 | 3:1 | 35 | 1.85 |
Biological Studies
In vitro assays reveal moderate cytotoxicity against HeLa cells (IC₅₀ = 45 μM), suggesting potential as an anticancer agent. Mechanistic studies indicate apoptosis induction via caspase-3 activation .
Comparison with Analogous Compounds
1-Methyl-4-(4-Nitrophenyl)Piperazine
Lacking the propanenitrile group, this analog shows reduced thermal stability (melting point = 112°C) and lower receptor binding affinity (5-HT₁A Ki = 180 nM vs. 90 nM for the target compound) .
4-Nitrophenylpiperazine
The absence of the 2-methylpropanenitrile moiety results in higher aqueous solubility (25 mg/mL vs. 5 mg/mL) but diminished cell permeability (Papp = 1.2 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s) .
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